3-Methyl-3-heptanol

Description

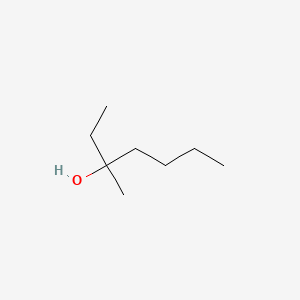

Structure

3D Structure

Properties

IUPAC Name |

3-methylheptan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-4-6-7-8(3,9)5-2/h9H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQOSNJHBSNZITJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(CC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871136 | |

| Record name | 3-Methyl-3-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

598-06-1, 5582-82-1 | |

| Record name | 3-Methyl-3-heptanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Heptanol, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005582821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYL-3-HEPTANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25542 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-3-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylheptan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methyl-3-heptanol physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Methyl-3-heptanol (B1630388)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a tertiary alcohol with the chemical formula C8H18O.[1][2][3] It is recognized by its characteristic mild, fruity odor and exists as a colorless liquid at room temperature.[4][5] This compound and its isomers are of interest in various fields, including fragrance, flavor, and as intermediates in organic synthesis.[4][5] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and visual representations of key processes and properties.

Chemical and Physical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, application in synthesis, and analytical characterization.

Identifiers and Molecular Characteristics

| Property | Value | Reference |

| IUPAC Name | 3-methylheptan-3-ol | [4][6] |

| CAS Number | 5582-82-1 | [1][2][3] |

| Molecular Formula | C8H18O | [1][2][3][4] |

| Molecular Weight | 130.23 g/mol | [2][4] |

| Canonical SMILES | CCCCC(C)(CC)O | [6] |

| InChI Key | PQOSNJHBSNZITJ-UHFFFAOYSA-N | [1][6] |

| Synonyms | Butylethylmethylcarbinol, 2-Ethyl-2-hexanol | [1][7] |

Physical Properties

| Property | Value | Reference |

| Appearance | Colorless clear liquid | [4][5][8] |

| Density | 0.821 - 0.83 g/cm³ | [3][4][9][10] |

| Boiling Point | 161 to 165.5 °C @ 760 mmHg | [3][8][9] |

| 64 °C @ 15.8-20.1 mmHg | [10][11] | |

| Melting Point | -83 to -56 °C | [4][9] |

| Flash Point | 58 to 60.6 °C | [3][8] |

| Vapor Pressure | 0.624 mmHg @ 25 °C (estimated) | [3][8] |

| Refractive Index | 1.426 - 1.429 | [3][9][10] |

| pKa | 15.38 ± 0.29 (Predicted) | [5][10] |

Solubility

| Solvent | Solubility | Reference |

| Water | 2390 mg/L @ 25 °C (Slightly soluble) | [8][12] |

| Organic Solvents | Soluble in alcohol, ethanol, and ether | [5][8] |

The hydroxyl group in this compound allows for hydrogen bonding, which contributes to its limited solubility in water.[4] However, the relatively long hydrocarbon chain imparts significant hydrophobic character, making it more soluble in organic solvents.[4]

Spectral Data

Spectral analysis is essential for the structural elucidation and purity assessment of this compound.

| Technique | Description |

| Mass Spectrometry (MS) | The NIST Mass Spectrometry Data Center provides reference spectra for this compound, with prominent peaks typically observed at m/z values of 73, 55, and 43.[6] |

| Infrared (IR) Spectroscopy | IR spectra are available and show characteristic absorptions for a tertiary alcohol, including a broad O-H stretching band.[1][6][13] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Both ¹H NMR and ¹³C NMR spectral data are available for this compound, providing detailed information about its molecular structure.[6][14] |

| Gas Chromatography (GC) | The Kovats Retention Index for this compound on a standard non-polar column is reported as 1019.[6][15] |

Experimental Protocols

Synthesis of this compound via Grignard Reaction

A common and effective method for synthesizing tertiary alcohols like this compound is the Grignard reaction. This protocol is adapted from the synthesis of a related isomer, 4-methyl-3-heptanol.[16]

Reaction: Butylmagnesium bromide reacts with 2-butanone (B6335102) (methyl ethyl ketone).

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

2-Butanone (MEK)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Grignard Reagent Preparation: In a dry, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a magnetic stirrer, add magnesium turnings and anhydrous diethyl ether.

-

Slowly add a solution of 1-bromobutane in anhydrous diethyl ether through the dropping funnel to initiate the formation of the Grignard reagent (butylmagnesium bromide). The reaction is exothermic and should be controlled by the rate of addition.

-

Once the magnesium has completely reacted, cool the flask in an ice bath.

-

Reaction with Ketone: Slowly add a solution of 2-butanone in anhydrous diethyl ether to the cooled Grignard reagent. Maintain stirring and cooling throughout the addition.

-

After the addition is complete, allow the mixture to stir at room temperature for an additional hour to ensure the reaction goes to completion.

-

Workup: Carefully and slowly pour the reaction mixture over a mixture of crushed ice and saturated aqueous NH₄Cl solution to quench the reaction and hydrolyze the magnesium alkoxide salt.

-

Transfer the mixture to a separatory funnel. Separate the organic layer (ether) from the aqueous layer.

-

Extract the aqueous layer two more times with diethyl ether.

-

Combine all organic extracts and wash them with a saturated sodium chloride solution (brine).

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent.

-

Remove the diethyl ether solvent using a rotary evaporator.

-

Purify the crude this compound product by fractional distillation under reduced pressure.

Caption: Workflow for the synthesis of this compound.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds like this compound in a mixture.

Instrumentation:

-

Gas Chromatograph (GC) with a capillary column (e.g., a non-polar methyl silicone phase).[15]

-

Mass Spectrometer (MS) detector.

Procedure:

-

Sample Preparation: Dilute a small amount of the this compound sample in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).

-

Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC injection port, which is heated to vaporize the sample.

-

Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium) through the GC column. Compounds separate based on their boiling points and interactions with the column's stationary phase. This compound will elute at a specific retention time under the given conditions.

-

Ionization and Detection: As the separated compounds exit the GC column, they enter the MS detector. They are ionized (typically by electron ionization), fragmented, and then separated by their mass-to-charge ratio (m/z).

-

Data Analysis: The resulting mass spectrum provides a molecular fingerprint of the compound. This spectrum is compared to a library of known spectra (like the NIST library) to confirm the identity of this compound.[6] The peak area in the chromatogram can be used for quantification.

Caption: General workflow for GC-MS analysis.

Reactivity and Stability

As a tertiary alcohol, this compound exhibits reactivity characteristic of this functional group.

-

Oxidation: Tertiary alcohols are resistant to oxidation under mild conditions because they lack a hydrogen atom on the carbinol carbon. Strong oxidizing agents under harsh conditions can cause cleavage of carbon-carbon bonds.

-

Dehydration: It can undergo acid-catalyzed dehydration to form alkenes. The major product would likely be 3-methyl-3-heptene, following Zaitsev's rule.

-

Substitution: The hydroxyl group can be protonated by a strong acid, forming a good leaving group (water). This allows for SN1 substitution reactions with nucleophiles.

-

Esterification: While possible, esterification with carboxylic acids is sterically hindered for tertiary alcohols.

The compound is stable under standard ambient temperatures and storage conditions.[5] It is a flammable liquid and should be kept away from heat, sparks, and open flames.[5][6]

Caption: Reactivity of this compound.

Safety and Handling

This compound is classified as a flammable liquid.[5][6] It is reported to cause skin irritation and serious eye damage, and may cause respiratory irritation.[5][6] Standard safety precautions should be followed when handling this chemical, including the use of personal protective equipment such as gloves and safety glasses.[5] Work should be conducted in a well-ventilated area or a fume hood.[5] Store in a tightly closed container in a cool, dry, and well-ventilated place away from ignition sources.[5]

References

- 1. 3-Heptanol, 3-methyl- [webbook.nist.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 5582-82-1 [chemnet.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | C8H18O | CID 11710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 5582-82-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. This compound, 5582-82-1 [thegoodscentscompany.com]

- 9. This compound [stenutz.eu]

- 10. This compound | 5582-82-1 [chemicalbook.com]

- 11. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. 4-METHYL-3-HEPTANOL CAS#: 14979-39-6 [m.chemicalbook.com]

- 13. This compound(5582-82-1) IR Spectrum [chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. 3-Heptanol, 3-methyl- [webbook.nist.gov]

- 16. dasher.wustl.edu [dasher.wustl.edu]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 3-Methyl-3-heptanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and stereochemistry of 3-Methyl-3-heptanol (B1630388). It includes detailed information on its synthesis, the separation of its enantiomers, and a comparison of their physical and spectroscopic properties, presented in a format tailored for professionals in research and drug development.

Chemical Structure and Properties

This compound is a tertiary alcohol with the chemical formula C₈H₁₈O.[1] Its structure consists of a heptane (B126788) backbone with a methyl group and a hydroxyl group both attached to the third carbon atom.[2] This substitution pattern results in a chiral center at the C3 position, leading to the existence of two stereoisomers: (R)-3-Methyl-3-heptanol and (S)-3-Methyl-3-heptanol.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-methylheptan-3-ol.[1] It is also known by synonyms such as 2-Ethyl-2-hexanol.[3] The racemic mixture is a colorless liquid at room temperature with a mild, alcohol-like odor.[2][3] It is more soluble in organic solvents than in water due to its relatively long carbon chain.[2]

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₈O | [1] |

| Molecular Weight | 130.23 g/mol | [1] |

| CAS Number | 5582-82-1 | [1][3] |

| Appearance | Colorless clear liquid | [3] |

| Boiling Point | 162.00 to 164.00 °C @ 760.00 mm Hg | [3] |

| Melting Point | -83 °C | [4] |

| Density | 0.8210 g/cm³ | |

| Flash Point | 141.00 °F (60.60 °C) (est.) | [3] |

| Vapor Pressure | 0.624000 mmHg @ 25.00 °C (est.) | [3] |

| logP (o/w) | 2.5 (Computed) | [1] |

| Refractive Index | 1.429 | [5] |

Stereochemistry

The presence of a chiral center at the third carbon atom means that this compound exists as a pair of enantiomers, (R)- and (S)-3-Methyl-3-heptanol. Enantiomers are non-superimposable mirror images of each other and exhibit identical physical and chemical properties in an achiral environment. However, they differ in their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules, which is of critical importance in biological systems and drug development.

The direction and magnitude of optical rotation are key properties for distinguishing between enantiomers. A molecule that rotates plane-polarized light to the right (clockwise) is termed dextrorotatory (+), while one that rotates it to the left (counter-clockwise) is levorotatory (-). The specific rotation [α] is a standardized measure of this property. While the specific rotation values for the individual enantiomers of this compound are not explicitly found in the searched literature, it is a fundamental principle that the (R) and (S) enantiomers will have equal and opposite specific rotations.

Experimental Protocols

Synthesis of Racemic this compound via Grignard Reaction

The most common method for the synthesis of tertiary alcohols like this compound is the Grignard reaction.[6][7] This involves the reaction of a ketone with a Grignard reagent. For the synthesis of this compound, two primary retrosynthetic routes are possible, both culminating in the formation of the desired tertiary alcohol.

Detailed Protocol (General Procedure):

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of the appropriate alkyl halide (e.g., methyl bromide for Route 1 or propyl bromide for Route 2) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is typically initiated with gentle heating and then proceeds exothermically. The mixture is refluxed until most of the magnesium has reacted.

-

Reaction with Ketone: The Grignard reagent is cooled in an ice bath, and a solution of the corresponding ketone (3-heptanone for Route 1 or 2-pentanone for Route 2) in anhydrous diethyl ether is added dropwise with stirring. After the addition is complete, the reaction mixture is stirred at room temperature for a specified period to ensure complete reaction.

-

Work-up: The reaction mixture is then quenched by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid. This hydrolyzes the magnesium alkoxide intermediate to the tertiary alcohol.

-

Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by distillation to yield this compound.

Chiral Separation of Enantiomers

The separation of the (R) and (S) enantiomers of this compound can be achieved through chiral chromatography or enzymatic kinetic resolution.

3.2.1. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of enantiomers.[8] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

General Experimental Protocol:

-

Column Selection: A suitable chiral column must be selected. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for the separation of a wide range of chiral compounds, including alcohols.[8]

-

Mobile Phase: A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), is used to elute the sample. The ratio of the solvents is optimized to achieve the best separation.

-

Instrumentation: A standard HPLC system equipped with a UV detector is typically used.

-

Procedure: The racemic mixture of this compound is dissolved in the mobile phase and injected onto the chiral column. The enantiomers are separated as they pass through the column, and their elution is monitored by the detector. The separated enantiomers can then be collected.

3.2.2. Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a technique that utilizes the stereoselectivity of enzymes to separate enantiomers.[9][10] In this method, an enzyme catalyzes a reaction (e.g., acylation) of one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted enantiomer from the product of the reacted enantiomer.

General Experimental Protocol:

-

Enzyme Selection: A suitable lipase (B570770), such as Candida antarctica lipase B (CALB), is often used for the kinetic resolution of alcohols.[11]

-

Acyl Donor: An acyl donor, such as vinyl acetate (B1210297) or an acid anhydride, is used to acylate the alcohol.

-

Solvent: The reaction is typically carried out in an organic solvent, such as hexane or toluene.

-

Procedure: The racemic this compound, the enzyme, and the acyl donor are mixed in the solvent and stirred at a controlled temperature. The reaction is monitored over time (e.g., by GC or TLC) and is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the ester product.

-

Separation: After the reaction, the enzyme is removed by filtration. The unreacted alcohol enantiomer and the esterified enantiomer are then separated by standard chromatographic techniques (e.g., column chromatography). The ester can be subsequently hydrolyzed to obtain the other enantiomer of the alcohol.

Spectroscopic Data

While specific spectra for the individual enantiomers of this compound are not available in the provided search results, the following information for the racemic mixture can be used as a reference. The NMR and mass spectra of the individual enantiomers are expected to be identical to those of the racemate.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound would show characteristic signals for the different types of protons in the molecule. Key signals would include those for the methyl groups, the methylene (B1212753) groups of the alkyl chains, and the hydroxyl proton. The integration of these signals would correspond to the number of protons of each type.[1]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for each of the eight carbon atoms in the molecule, providing information about the carbon skeleton.

-

MS (Mass Spectrometry): The mass spectrum of this compound would show the molecular ion peak (M⁺) and characteristic fragmentation patterns. Common fragments would likely result from the loss of water, an ethyl group, or a butyl group from the molecular ion.[1][12]

Conclusion

This compound is a chiral tertiary alcohol with significant potential in various fields of chemical research and development. Understanding its stereochemistry is crucial, particularly in applications where chiral recognition is a key factor, such as in the development of new pharmaceuticals. The synthesis of the racemic mixture is readily achievable through the Grignard reaction. The separation of its enantiomers, while requiring more specialized techniques like chiral HPLC or enzymatic kinetic resolution, is essential for studying their individual properties and biological activities. This guide provides the foundational knowledge and general experimental frameworks necessary for professionals working with this compound. Further research to determine the specific properties and spectroscopic data of the individual enantiomers will be invaluable for advancing its applications.

References

- 1. This compound | C8H18O | CID 11710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound, 5582-82-1 [thegoodscentscompany.com]

- 4. This compound [stenutz.eu]

- 5. dasher.wustl.edu [dasher.wustl.edu]

- 6. homework.study.com [homework.study.com]

- 7. The Grignard Synthesis of this compound - 528 Words | Studymode [studymode.com]

- 8. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 10. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 3-Heptanol, 3-methyl- [webbook.nist.gov]

An In-depth Technical Guide to the Identification of 3-Methyl-3-heptanol (CAS Number: 5582-82-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and characterization of 3-Methyl-3-heptanol. The information is curated for professionals in research and development who require detailed chemical data and analytical protocols.

Chemical and Physical Properties

This compound is a tertiary alcohol with a characteristic mild, fruity odor.[1] It is a colorless to almost colorless clear liquid.[1][2] The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Registry Number | 5582-82-1 | [3][4][5] |

| Molecular Formula | C₈H₁₈O | [3][4][5] |

| Molecular Weight | 130.23 g/mol | [4][6] |

| Boiling Point | 165.5 °C at 760 mmHg | [5] |

| Density | 0.823 g/cm³ | [5] |

| Flash Point | 60.6 °C | [5] |

| Refractive Index | 1.427 | [5] |

| Vapor Pressure | 0.624 mmHg at 25 °C | [5] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether.[1] | [1] |

Experimental Protocols for Identification

The definitive identification of this compound relies on a combination of chromatographic and spectroscopic techniques. Below are detailed methodologies for key analytical experiments.

GC-MS is a powerful technique for separating and identifying volatile compounds like this compound.

Methodology:

-

Sample Preparation: Dilute the sample of this compound in a volatile organic solvent such as dichloromethane (B109758) or hexane. The concentration should be in the parts-per-million (ppm) range to avoid column overload.

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer is used.

-

GC Conditions:

-

Column: A nonpolar capillary column, such as a DB-5ms or equivalent, is suitable for this analysis.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/minute.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Ion Source Temperature: 230 °C.

-

-

Data Analysis: The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum are used for identification. The mass spectrum of this compound is characterized by a weak or absent molecular ion peak (m/z 130) and prominent fragment ions. Key fragments include those resulting from the loss of a water molecule (M-18) at m/z 112, and alpha-cleavage leading to peaks at m/z 101 and 73.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used to acquire ¹H and ¹³C spectra.

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

The expected chemical shifts will correspond to the different proton environments in the molecule, including the hydroxyl proton, and the various methyl, methylene (B1212753), and methine protons of the heptyl chain.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

The spectrum will show distinct peaks for each unique carbon atom in the molecule. The chemical shifts will be characteristic of the specific carbon environments (e.g., carbons bonded to the hydroxyl group, methyl carbons, methylene carbons).

-

-

Data Analysis: The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and integration values of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to confirm the structure of this compound.

IR spectroscopy is used to identify the functional groups present in a molecule.

Methodology:

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample on the salt plates and acquire the sample spectrum.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

-

Data Analysis: The presence of characteristic absorption bands is used to identify functional groups. For this compound, key peaks include:

-

A broad O-H stretch around 3300-3600 cm⁻¹, characteristic of an alcohol.

-

C-H stretching vibrations from the alkyl groups in the 2850-3000 cm⁻¹ region.

-

A C-O stretching vibration in the 1000-1200 cm⁻¹ region.

-

Visualizations

The following diagrams illustrate the logical workflow for the identification of this compound and the characteristic fragmentation pattern observed in mass spectrometry.

Caption: Logical workflow for the identification of this compound.

Caption: Key fragmentation pathways of this compound in Mass Spectrometry.

References

- 1. spectrabase.com [spectrabase.com]

- 2. 3-Heptanol, 3-methyl- [webbook.nist.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. This compound | C8H18O | CID 11710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound(5582-82-1) IR Spectrum [m.chemicalbook.com]

- 6. Try to predict the appearance of the mass spectrum of 3 -methyl-3-heptano.. [askfilo.com]

Spectroscopic Profile of 3-Methyl-3-heptanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methyl-3-heptanol, a tertiary alcohol with applications in various chemical research and development sectors. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of comparison. Detailed experimental protocols for acquiring this data are also provided, alongside visualizations of the analytical workflow and mass spectral fragmentation pathways.

Spectroscopic Data Summary

The structural characterization of this compound is achieved through a combination of spectroscopic techniques. Each method provides unique insights into the molecule's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. As direct experimental spectra for this compound are not publicly available, the following tables present predicted ¹H and ¹³C NMR data, which provide a reliable estimation for spectral analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| -OH | ~1.3-1.7 | Singlet (broad) | 1H |

| -CH₂- (C2, C4) | ~1.38 | Multiplet | 4H |

| -CH₂- (C5, C6) | ~1.25 | Multiplet | 4H |

| -CH₃ (C3-Methyl) | ~1.1 | Singlet | 3H |

| -CH₃ (C7) | ~0.9 | Triplet | 3H |

| -CH₃ (C1) | ~0.85 | Triplet | 3H |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (ppm) |

| C3 (quaternary) | ~74.5 |

| C4 | ~45.0 |

| C2 | ~36.0 |

| C5 | ~26.0 |

| C3-Methyl | ~25.0 |

| C6 | ~23.0 |

| C7 | ~14.0 |

| C1 | ~8.0 |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by the presence of a prominent hydroxyl (-OH) group and aliphatic C-H bonds.[1][2]

Table 3: IR Spectroscopic Data for this compound

| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3370 | Strong, Broad | O-H Stretch (Alcohol) |

| ~2960, ~2930, ~2870 | Strong | C-H Stretch (Aliphatic) |

| ~1460 | Medium | C-H Bend (Aliphatic) |

| ~1380 | Medium | C-H Bend (Methyl) |

| ~1150 | Strong | C-O Stretch (Tertiary Alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The mass spectrum of this compound does not typically show a strong molecular ion peak due to the lability of the tertiary alcohol. The fragmentation is dominated by alpha-cleavage and dehydration.[3]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 112 | Low | [M-H₂O]⁺ |

| 101 | Moderate | [M-C₂H₅]⁺ (α-cleavage) |

| 73 | High | [M-C₄H₉]⁺ (α-cleavage) |

| 55 | High | [C₄H₇]⁺ |

| 43 | Moderate | [C₃H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Sample Preparation (Neat Liquid)

-

Sample Purity: Ensure the this compound sample is of high purity to avoid interference from contaminants.

-

NMR Tube: Use a clean, dry 5 mm NMR tube.

-

Sample Loading: Directly transfer approximately 0.6 mL of the neat liquid this compound into the NMR tube.

-

Deuterated Solvent (Optional Lock): For modern spectrometers, a deuterated solvent is not strictly necessary for a neat sample if an external lock is used. However, for field-frequency locking, a sealed capillary containing a deuterated solvent (e.g., D₂O or CDCl₃) can be inserted into the NMR tube.

-

Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Homogenization: Gently vortex the tube to ensure a homogeneous sample.

¹H and ¹³C NMR Spectrometer Parameters

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128 or more, depending on the desired signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

FTIR Analysis of a Neat Liquid Sample

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal for neat liquids. Alternatively, salt plates (NaCl or KBr) can be used.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal or clean salt plates. This will be subtracted from the sample spectrum.

-

Sample Application (ATR): Place a single drop of this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Sample Application (Salt Plates): Place one to two drops of the neat liquid onto the center of one salt plate. Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

-

Data Acquisition: Acquire the IR spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Data Processing: The acquired spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 1 mg/mL.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 200 °C at a rate of 10 °C/min.

-

Final hold: Hold at 200 °C for 5 minutes.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 200.

-

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide, as well as the fragmentation pathway in mass spectrometry.

Caption: Spectroscopic analysis workflow for this compound.

Caption: Key fragmentation pathways of this compound in Mass Spectrometry.

References

A Comprehensive Technical Guide to the Solubility of 3-Methyl-3-heptanol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-3-heptanol (B1630388) (CAS No. 5582-82-1) is a tertiary octanol (B41247) with a branched hydrocarbon structure. Its molecular characteristics, particularly the presence of a hydroxyl (-OH) group and a C8 carbon chain, dictate its solubility in various media. Understanding the solubility of this compound is critical for its application in chemical synthesis, as a solvent, and in the formulation of products within the pharmaceutical and fragrance industries. This technical guide provides a detailed overview of the solubility of this compound in common organic solvents, supported by available data and established chemical principles.

Core Concepts: Factors Influencing Solubility

The solubility of this compound is governed by the interplay of its hydrophilic and hydrophobic characteristics[1]. The key factors include:

-

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor and acceptor, which is the primary driver of its solubility in polar protic solvents like water and alcohols[1].

-

Hydrophobic Carbon Chain: The eight-carbon aliphatic chain is nonpolar and contributes to hydrophobic interactions. This part of the molecule favors solubility in nonpolar organic solvents[1].

-

Molecular Structure: As a tertiary alcohol, the hydroxyl group is sterically hindered, which can influence its interaction with solvent molecules compared to primary or secondary alcohols.

-

"Like Dissolves Like": This principle is central to predicting the solubility of this compound. It will be more soluble in solvents with similar polarity.

Caption: Logical relationship of this compound's functional groups with solvent polarity.

Quantitative Solubility Data

| Solvent | Chemical Formula | Polarity | Solubility Data | Reference |

| Water | H₂O | Polar Protic | 2390 mg/L at 25 °C (Slightly Soluble) | [2] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | [3] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble | [3] |

| Acetone | (CH₃)₂CO | Polar Aprotic | Miscible (Predicted) | |

| Methanol | CH₃OH | Polar Protic | Miscible (Predicted) | |

| Toluene | C₇H₈ | Nonpolar | Soluble (Predicted) | |

| Hexane | C₆H₁₄ | Nonpolar | Soluble (Predicted) | |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble (Predicted) |

Note on Predictions: The predicted solubilities are based on the "like dissolves like" principle and the known miscibility of similar C8 alcohols with these common organic solvents. Due to its amphiphilic nature, this compound is expected to be miscible or highly soluble in a broad range of common organic solvents, from polar to nonpolar.

Experimental Protocols

As specific experimental determinations for the solubility of this compound in various organic solvents are not widely published, a general and robust methodology for such a determination is provided below. This protocol is based on the isothermal shake-flask method, a common technique for measuring the solubility of liquid solutes.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (≥98% purity)

-

Selected organic solvent (analytical grade)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID)

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.45 µm PTFE)

Procedure:

-

Preparation of Supersaturated Solutions: In a series of glass vials, add an excess amount of this compound to a known volume of the organic solvent. The goal is to create a two-phase system with a visible excess of the solute.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the shaker bath for several hours (e.g., 12-24 hours) to allow for complete phase separation.

-

Sampling: Carefully extract an aliquot of the supernatant (the solvent phase saturated with this compound) using a syringe. Immediately attach a syringe filter and pass the solution through it to remove any undissolved microdroplets of the solute.

-

Dilution: Accurately dilute the filtered aliquot with the pure solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a calibrated GC-FID method to determine the concentration of this compound.

-

Data Analysis: Calculate the original concentration in the saturated solution, taking into account the dilution factor. The result is typically expressed in g/100 mL or mol/L.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This compound exhibits a solubility profile characteristic of a moderately sized alcohol. It is slightly soluble in water and is expected to be highly soluble or miscible in a wide range of common organic solvents, including alcohols, ethers, ketones, and aromatic and aliphatic hydrocarbons. This broad solubility makes it a versatile compound in various chemical applications. For precise formulation work, it is recommended that the solubility be experimentally determined for the specific solvent system and conditions of interest using a robust analytical protocol such as the one outlined in this guide.

References

Technical Guide: Physicochemical Properties of 3-Methyl-3-heptanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 3-Methyl-3-heptanol, specifically its boiling point and density. The information is supplemented with detailed experimental protocols for the determination of these properties, ensuring reproducibility and accuracy in a laboratory setting.

Core Physicochemical Data

The boiling point and density of this compound are critical parameters for its application as a solvent or chemical intermediate. A summary of reported values is presented below. Variations in boiling point can be attributed to differences in atmospheric pressure during measurement.

| Property | Value | Conditions |

| Boiling Point | 162.00 to 164.00 °C | @ 760.00 mm Hg[1] |

| 165.5 °C | @ 760 mmHg[2] | |

| 161 °C | Not specified | |

| 151.40 °C | Not specified[3] | |

| 64 °C | @ 15.8 mmHg[4][5] | |

| Density | 0.821 g/cm³ | Not specified[3] |

| 0.823 g/cm³ | Not specified[2] | |

| 0.825 g/cm³ | Not specified[6] | |

| 0.83 g/cm³ | Specific Gravity (20/20)[4][5] |

Experimental Protocols

Accurate determination of boiling point and density is fundamental to chemical characterization. The following sections detail standard methodologies for these measurements.

Determination of Boiling Point (Siwoloboff Method)

The Siwoloboff method is a common and reliable technique for determining the boiling point of small quantities of a liquid.[1]

Principle: A small sample of the liquid is heated in a tube containing an inverted capillary. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary, and at which the liquid is drawn back into the capillary upon cooling, is recorded as the boiling point.[1][6] This is the temperature where the vapor pressure of the liquid equals the applied atmospheric pressure.

Apparatus:

-

Thiele tube or other heating bath (e.g., oil bath)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Heat source (Bunsen burner or hot plate)

Procedure:

-

Sample Preparation: Add approximately 0.5 mL of this compound to the small test tube.

-

Capillary Insertion: Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.

-

Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly into the Thiele tube containing heating oil, making sure the sample is below the oil level.

-

Observation: Gently heat the side arm of the Thiele tube. Observe the capillary. Initially, trapped air will be expelled. As the temperature approaches the boiling point, a rapid and continuous stream of vapor bubbles will emerge from the open end of the capillary tube.

-

Measurement: Stop heating once a steady stream of bubbles is observed. The boiling point is the temperature recorded when the bubbling ceases and the liquid is drawn up into the capillary tube.[7]

Determination of Density (Pycnometer Method)

The pycnometer method is a highly precise technique for determining the density of a liquid by measuring the mass of a known volume.[2][8]

Principle: The density is calculated from the mass of the liquid that completely fills a specific, known volume of a glass flask (the pycnometer). The volume of the pycnometer is first calibrated using a liquid of known density, such as distilled water.

Apparatus:

-

Pycnometer (specific gravity bottle) with a ground-glass stopper containing a capillary hole[2][8]

-

Analytical balance (accurate to at least 0.001 g)

-

Distilled water (for calibration)

-

Thermostatic bath (to maintain constant temperature)

-

Pasteur pipet

Procedure:

-

Calibration of Pycnometer Volume:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer on the analytical balance (mass m₀).

-

Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper; excess water will exit through the capillary.

-

Place the filled pycnometer in a thermostatic bath at a constant temperature (e.g., 20 °C) until it reaches thermal equilibrium.

-

Carefully dry the outside of the pycnometer and weigh it (mass m₁).

-

Calculate the mass of the water (m_water = m₁ - m₀).

-

Determine the volume of the pycnometer (V) using the known density of water (ρ_water) at the measured temperature: V = m_water / ρ_water.

-

-

Measurement of this compound Density:

-

Empty and dry the calibrated pycnometer.

-

Fill the pycnometer with this compound.

-

Thermostat and dry the exterior as done with the water calibration.

-

Weigh the pycnometer filled with the sample liquid (mass m₂).

-

Calculate the mass of the sample liquid (m_sample = m₂ - m₀).

-

-

Calculation of Density:

-

Calculate the density of this compound (ρ_sample) using the formula: ρ_sample = m_sample / V.

-

Workflow Visualization

The logical flow for the experimental determination of the physical properties of this compound is outlined in the diagram below. This workflow ensures a systematic approach, starting from sample preparation to final data analysis and reporting.

Caption: Workflow for Physicochemical Property Determination.

References

- 1. Siwoloboff method - Wikipedia [en.wikipedia.org]

- 2. fpharm.uniba.sk [fpharm.uniba.sk]

- 3. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 4. EU A.2: Boiling temperature | ibacon GmbH [ibacon.com]

- 5. phillysim.org [phillysim.org]

- 6. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. che.utah.edu [che.utah.edu]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-Methyl-3-heptanol (B1630388)

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis, and safety information for this compound (CAS No: 5582-82-1).

Chemical Identity and Physical Properties

This compound is a tertiary alcohol characterized by a heptane (B126788) backbone with a methyl and a hydroxyl group attached to the third carbon. Its structure influences its physical properties, such as solubility and boiling point.

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

| IUPAC Name | 3-methylheptan-3-ol |

| Molecular Formula | C₈H₁₈O[1] |

| Molecular Weight | 130.23 g/mol [2] |

| CAS Number | 5582-82-1[3][4] |

| Canonical SMILES | CCCCC(C)(CC)O[1][2] |

| InChI Key | PQOSNJHBSNZITJ-UHFFFAOYSA-N[1][4] |

| Synonyms | Butylethylmethylcarbinol, 2-Ethyl-2-hexanol[3][4][5] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Colorless to almost colorless clear liquid[1] |

| Odor | Mild, fruity odor[1] |

| Boiling Point | 162-164 °C (at 760 mmHg)[3] |

| Melting Point | -83 °C[6] |

| Density | 0.823 - 0.83 g/cm³[7] |

| Flash Point | 58 - 60.6 °C[7] |

| Solubility in Water | 2,390 mg/L at 25 °C (experimental)[3] |

| Solubility in Organic Solvents | Soluble in alcohol and ether[1][3] |

| logP (o/w) | 2.622 (estimated)[3] |

| Refractive Index | 1.427 - 1.429[7][8] |

| pKa | 15.38 ± 0.29 (Predicted)[1] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. Below is a summary of available spectral data.

Table 3: Summary of Spectroscopic Data

| Technique | Key Features and Observations |

| ¹H NMR | Data available, typically showing signals for the various alkyl protons (CH₃, CH₂, CH) and a characteristic signal for the hydroxyl proton (-OH).[2] |

| ¹³C NMR | Data available, showing distinct signals for each of the eight carbon atoms in the molecule.[9] |

| Infrared (IR) Spectroscopy | Spectra show a characteristic broad absorption band for the O-H stretch of the alcohol group (typically ~3300-3600 cm⁻¹) and C-H stretching bands (~2850-3000 cm⁻¹).[2][10][11] |

| Mass Spectrometry (MS) | The mass spectrum provides information on the fragmentation pattern, which is key for structural elucidation.[2][4] |

Synthesis and Reactivity

General Synthesis Protocol via Grignard Reaction

This compound, as a tertiary alcohol, is commonly synthesized through a Grignard reaction. This involves the reaction of a Grignard reagent with a ketone. A plausible and efficient method is the reaction of butylmagnesium bromide with 2-butanone (B6335102) (methyl ethyl ketone).

Experimental Protocol:

-

Step 1: Formation of the Grignard Reagent:

-

In a dry, argon-flushed round-bottom flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings.

-

Add a small volume of anhydrous diethyl ether.

-

Slowly add a solution of 1-bromobutane (B133212) in anhydrous diethyl ether to the magnesium turnings. The reaction is initiated, often with gentle heating or the addition of an iodine crystal.

-

Once the reaction starts, the remaining 1-bromobutane solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed until most of the magnesium is consumed, yielding butylmagnesium bromide.

-

-

Step 2: Reaction with Ketone:

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add a solution of 2-butanone in anhydrous diethyl ether from the dropping funnel. An exothermic reaction occurs.

-

After the addition is complete, stir the reaction mixture at room temperature for a specified period to ensure the reaction goes to completion.

-

-

Step 3: Workup and Purification:

-

The reaction is quenched by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid (e.g., H₂SO₄) while cooling the flask in an ice bath.[12]

-

The mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filtered.

-

The solvent is removed by rotary evaporation.

-

The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.[12]

-

Reactivity

As a tertiary alcohol, this compound undergoes reactions typical for this functional group. It is resistant to oxidation under mild conditions that would oxidize primary or secondary alcohols. It can undergo dehydration in the presence of a strong acid to form alkenes and can be converted to the corresponding alkyl halide.

Safety and Handling

This compound is a flammable liquid and requires appropriate safety precautions during handling and storage.

Table 4: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Flammable Liquids | H226: Flammable liquid and vapor[1][2] |

| Skin Corrosion/Irritation | H315: Causes skin irritation[1][2] |

| Serious Eye Damage/Irritation | H318: Causes serious eye damage[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation[1][2] |

Precautionary Statements (selected):

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[13]

-

P280: Wear protective gloves, eye protection, and face protection.[13]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P403+P235: Store in a well-ventilated place. Keep cool.[13]

Applications

This compound is utilized in specific industrial and research applications:

-

Fragrance and Flavor: It is used as a fragrance agent in products like perfumes, soaps, and lotions due to its mild, fruity odor.[1] It also serves as a flavoring agent in some food and beverage applications.[1]

-

Chemical Intermediate: It serves as an intermediate in the synthesis of other organic compounds, such as esters and ethers.[5]

Visualizations

Caption: Chemical structure of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C8H18O | CID 11710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 5582-82-1 [thegoodscentscompany.com]

- 4. 3-Heptanol, 3-methyl- [webbook.nist.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. This compound [stenutz.eu]

- 7. This compound | 5582-82-1 [chemnet.com]

- 8. This compound | 5582-82-1 [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound(5582-82-1) IR Spectrum [m.chemicalbook.com]

- 11. 3-Heptanol, 3-methyl- [webbook.nist.gov]

- 12. sciencemadness.org [sciencemadness.org]

- 13. static.cymitquimica.com [static.cymitquimica.com]

3-Methyl-3-heptanol: An In-Depth Technical Guide on its Natural Occurrence and Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-3-heptanol is a tertiary alcohol recognized for its characteristic fruity and herbaceous aroma, which has led to its use in the fragrance and flavor industries. While some commercial databases suggest a natural origin for this compound, a thorough review of scientific literature reveals a significant gap in knowledge regarding its specific natural sources, concentrations, and biosynthetic pathways. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the natural occurrence of this compound. It addresses the distinct lack of quantitative data and detailed experimental protocols for its isolation from natural matrices. In light of these limitations, this document also furnishes a generalized, robust analytical workflow for the putative identification and quantification of this compound in complex natural samples, intended to facilitate future research in this area.

Introduction

This compound (CAS 5582-82-1) is a branched-chain octanol (B41247) with a chiral center at the C3 position. Its chemical structure and properties are well-documented, and it is synthetically produced for commercial applications. Notably, it is often confused with its isomer, 4-methyl-3-heptanol, a well-researched insect pheromone, which has contributed to some ambiguity in non-specific searches. While one industry source notes that this compound is "found in nature," specific, peer-reviewed scientific evidence detailing its presence in plants, microorganisms, or animals is conspicuously absent from the current body of literature.[1] This guide aims to summarize the available information and provide a framework for future investigations into the natural occurrence of this compound.

Known Commercial Applications

Due to its pleasant, fruity aroma, this compound is utilized as a fragrance ingredient in various consumer products, including perfumes, soaps, and lotions.[2] It also serves as a flavoring agent in the food and beverage industry, where it can impart fruity notes to candies, baked goods, and beverages.[2] The mechanism of action in these applications is based on the interaction of the molecule with olfactory and taste receptors.[2]

Natural Occurrence: A Data Deficit

A comprehensive search of scientific databases, including those specializing in volatile compounds in food and natural products, reveals no specific, confirmed natural sources of this compound. While many structurally related branched-chain alcohols are known to be present in fruits, fermented products, and essential oils, this compound has not been explicitly identified in these matrices in peer-reviewed studies.

Hypothetical Natural Sources

Based on the known distribution of similar tertiary alcohols and other volatile organic compounds, potential, yet unconfirmed, areas for future investigation could include:

-

Essential oils: Certain plants are known to produce a wide array of terpenoids and other branched-chain alcohols.

-

Fruits: The complex volatile profiles of many fruits, particularly tropical varieties, could potentially contain trace amounts of this compound.

-

Fermented Products: Microbial metabolism during fermentation processes can generate a diverse range of secondary metabolites, including higher alcohols.

-

Roasted and Fried Foods: Thermal degradation of lipids and other precursors during cooking can lead to the formation of various volatile compounds.

Quantitative Data

As there are no confirmed reports of this compound in natural sources in the scientific literature, there is a complete absence of quantitative data regarding its concentration in any natural matrix. The following table reflects this data gap.

| Natural Source | Concentration Range | Analytical Method | Reference |

| Not Reported | Not Applicable | Not Applicable | Not Applicable |

Biosynthesis of Tertiary Alcohols

The natural synthesis of tertiary alcohols is less common and mechanistically distinct from the formation of primary and secondary alcohols, which are often produced via the reduction of aldehydes and ketones, respectively. The biosynthesis of tertiary alcohols can occur through several enzymatic pathways, including the hydration of alkenes or the action of specific synthases. However, the specific biosynthetic pathway for this compound in any organism remains unelucidated.

Experimental Protocols: A Framework for Future Research

Given the lack of established protocols for the extraction and identification of this compound from natural sources, a generalized analytical workflow is proposed. This method is based on standard practices for the analysis of volatile and semi-volatile compounds in complex matrices and can be adapted for various sample types.

Proposed Analytical Workflow for the Detection of this compound

This protocol outlines a headspace solid-phase microextraction (HS-SPME) method coupled with gas chromatography-mass spectrometry (GC-MS), a sensitive and robust technique for the analysis of volatile compounds.

Objective: To qualitatively and quantitatively determine the presence of this compound in a given natural matrix (e.g., fruit puree, essential oil, food sample).

Materials:

-

Sample matrix (e.g., 5 g of homogenized fruit puree)

-

20 mL headspace vials with PTFE/silicone septa

-

Sodium chloride (NaCl)

-

Internal standard (e.g., 2-methyl-3-heptanone (B77676) or a deuterated analog of the analyte)

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5.0 g of the homogenized sample into a 20 mL headspace vial.

-

Add 1.0 g of NaCl to increase the ionic strength of the matrix and promote the release of volatile compounds.

-

Spike the sample with a known concentration of the internal standard.

-

Immediately seal the vial with the screw cap and septum.

-

-

HS-SPME Extraction:

-

Place the vial in a heating block or autosampler incubator set to a predetermined temperature (e.g., 60 °C).

-

Allow the sample to equilibrate for a set time (e.g., 15 minutes).

-

Expose the SPME fiber to the headspace of the vial for a defined extraction period (e.g., 30 minutes) with continuous agitation.

-

-

GC-MS Analysis:

-

Desorb the extracted analytes from the SPME fiber in the heated injection port of the GC (e.g., 250 °C for 5 minutes) in splitless mode.

-

Chromatographic separation is achieved using a temperature program optimized for the separation of C8 alcohols. A typical program might be:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp 1: Increase to 150 °C at a rate of 5 °C/minute.

-

Ramp 2: Increase to 240 °C at a rate of 20 °C/minute, hold for 5 minutes.

-

-

The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 35-350.

-

-

Data Analysis:

-

Qualitative Identification: The presence of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of an authentic analytical standard. Key mass fragments for this compound should be present.

-

Quantitative Analysis: Quantification can be performed by creating a calibration curve using known concentrations of the this compound standard and the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration.

-

Visualizations

The following diagrams illustrate the proposed workflow for the analysis of this compound and a hypothetical biosynthetic pathway.

Caption: Proposed analytical workflow for the identification and quantification of this compound.

Caption: A hypothetical and unconfirmed biosynthetic pathway for this compound.

Conclusion

The natural occurrence of this compound remains an open question within the scientific community. Despite its use as a fragrance and flavoring agent, and anecdotal claims of its presence in nature, there is a clear lack of peer-reviewed data to support these assertions. This guide has highlighted this knowledge gap and provided a robust analytical framework to empower researchers to investigate potential natural sources of this compound. Future studies employing sensitive analytical techniques, such as the HS-SPME-GC-MS method detailed herein, are necessary to definitively identify and quantify this compound in natural products. Such discoveries would not only enhance our understanding of natural product chemistry but could also open new avenues for its biotechnological production.

References

An In-depth Technical Guide to 3-Methyl-3-heptanol and its Common Synonyms in Literature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methyl-3-heptanol (B1630388), focusing on its chemical identity, common synonyms found in scientific literature, physical and chemical properties, and detailed experimental protocols for its synthesis. While the compound has applications in the fragrance and flavor industries and as a chemical intermediate, its role in drug development and signaling pathways is not extensively documented in publicly available literature.

Chemical Identity and Synonyms

This compound is a tertiary alcohol with the chemical formula C₈H₁₈O.[1][2] It is structurally characterized by a heptane (B126788) backbone with a methyl and a hydroxyl group both attached to the third carbon atom. The primary IUPAC name for this compound is 3-methylheptan-3-ol.[2] In scientific and commercial literature, it is frequently referred to by several synonyms.

For consistent and accurate identification, the CAS Registry Number is the most reliable identifier.

Table 1: Common Synonyms and Identifiers for this compound

| Identifier Type | Value |

| IUPAC Name | 3-methylheptan-3-ol |

| CAS Registry Number | 5582-82-1 |

| Common Synonyms | 3-Heptanol, 3-methyl- |

| 2-Ethyl-2-hexanol | |

| Butylethylmethylcarbinol | |

| N-BUTYL ETHYL METHYL CARBINOL | |

| Other Identifiers | NSC 25542 |

| Molecular Formula | C₈H₁₈O |

| Molecular Weight | 130.23 g/mol |

| InChI | InChI=1S/C8H18O/c1-4-6-7-8(3,9)5-2/h9H,4-7H2,1-3H3 |

| InChIKey | PQOSNJHBSNZITJ-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC(C)(CC)O |

Physicochemical Properties

This compound is a colorless liquid at room temperature with a mild, alcohol-like, or fruity odor.[1][4] It is flammable and should be handled with appropriate safety precautions.[1][2] Its solubility is limited in water but it is soluble in organic solvents like ethanol (B145695) and ether.[1]

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | Colorless liquid |

| Boiling Point | 162-165.5 °C at 760 mmHg |

| Melting Point | -56 °C to -83 °C |

| Density | ~0.823 g/cm³ |

| Flash Point | ~58-60.6 °C |

| Vapor Pressure | 0.624 mmHg at 25 °C |

| Water Solubility | 2390 mg/L at 25 °C (experimental) |

| logP (o/w) | 2.622 (estimated) |

| Refractive Index | ~1.427 |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit a characteristic broad peak corresponding to the O-H stretching of the alcohol group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra can be used to confirm the structure of the molecule.

-

Mass Spectrometry (MS): The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.[3]

Detailed spectroscopic data can be found in databases such as the NIST Chemistry WebBook.[3]

Experimental Protocols: Synthesis of this compound

The most common method for synthesizing this compound is through a Grignard reaction. This involves the reaction of a Grignard reagent with a suitable ketone.

Protocol 1: Conventional Grignard Synthesis

This protocol describes the synthesis of this compound from 2-pentanone and ethylmagnesium bromide.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Ethyl bromide

-

2-pentanone

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small amount of anhydrous diethyl ether.

-

Dissolve ethyl bromide in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the ethyl bromide solution to the magnesium turnings to initiate the reaction. Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent (ethylmagnesium bromide).

-

Reaction with Ketone: Cool the Grignard reagent solution in an ice bath.

-

Dissolve 2-pentanone in anhydrous diethyl ether and add this solution dropwise to the cooled Grignard reagent with continuous stirring.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for one hour.

-

Work-up: Cool the reaction mixture again in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and dissolve the magnesium salts.

-

Separate the ether layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent by rotary evaporation. The crude product can be purified by distillation under reduced pressure.

Protocol 2: Green Synthesis using Ultrasound

A more environmentally friendly approach utilizes ultrasound to facilitate the Grignard reaction, which can be performed with non-anhydrous solvents and without the need for an inert atmosphere.[7]

Materials:

-

Magnesium turnings

-

Tetrahydrofuran (THF)

-

1M Sulfuric acid

-

Sodium bicarbonate solution

-

Brine

-

Ultrasonic bath

Procedure:

-

Grignard Reagent Formation: In a test tube, combine magnesium turnings and a solution of 1-bromobutane in THF.

-

Place the test tube in an ultrasonic bath. The ultrasound will initiate and sustain the formation of the Grignard reagent (butylmagnesium bromide) without the need for an inert atmosphere or strictly anhydrous conditions.[7]

-

Reaction with Ketone: Cool the Grignard reagent in an ice bath and add 2-butanone dropwise.

-

Work-up: Quench the reaction with 1M sulfuric acid. Transfer the mixture to a separatory funnel and wash sequentially with 1M sulfuric acid, water, sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer and evaporate the solvent to obtain 3-methyl-heptan-3-ol.[7]

Mandatory Visualizations

Diagram 1: Synthesis of this compound via Grignard Reaction

Caption: A flowchart illustrating the key steps in the synthesis of this compound using the Grignard reaction.

Applications and Future Outlook

Currently, the primary applications of this compound are as a fragrance ingredient, a flavoring agent, and an intermediate in organic synthesis.[1] Its structural features may make it a candidate for further investigation in materials science or as a precursor for more complex molecules.

For professionals in drug development, while this compound itself does not have documented biological activities or roles in signaling pathways, its structural motif could be of interest in medicinal chemistry as part of larger, more complex molecules. Further research would be needed to explore any potential biological effects. The detailed synthesis protocols provided here can serve as a foundation for producing this compound for such exploratory studies.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C8H18O | CID 11710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Heptanol, 3-methyl- [webbook.nist.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound, 5582-82-1 [thegoodscentscompany.com]

- 6. This compound [stenutz.eu]

- 7. sciencemadness.org [sciencemadness.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Methyl-3-heptanol via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. This protocol details the synthesis of the tertiary alcohol, 3-methyl-3-heptanol, through the nucleophilic addition of an n-butylmagnesium bromide Grignard reagent to 2-butanone (B6335102) (methyl ethyl ketone).[1][2][3] This method is a classic and reliable approach for the preparation of tertiary alcohols.[2][3] The successful execution of this reaction hinges on maintaining strictly anhydrous (dry) conditions, as Grignard reagents are highly reactive towards protic solvents like water.[1]

Reaction Scheme

The overall synthesis is a two-step process. First, the Grignard reagent, n-butylmagnesium bromide, is prepared from 1-bromobutane (B133212) and magnesium metal in anhydrous diethyl ether. Second, 2-butanone is added to the freshly prepared Grignard reagent. The reaction is then quenched with an acidic aqueous solution to yield this compound.

Step 1: Formation of n-butylmagnesium bromide

Step 2: Reaction with 2-butanone and workup

Caption: Reaction pathway for the synthesis of this compound.

5.2 Experimental Workflow

Caption: Experimental workflow for this compound synthesis.

References

Application Notes and Protocols: Grignard Reaction of 3-Heptanone with Methylmagnesium Bromide

Abstract